![molecular formula C31H32N2O8 B14259770 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine CAS No. 179762-46-0](/img/structure/B14259770.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine is a synthetic nucleoside analog. This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of 3-methyluridine. It is used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine typically involves the protection of the 5’-hydroxyl group of 3-methyluridine with a bis(4-methoxyphenyl)(phenyl)methyl group. This can be achieved through a series of chemical reactions, including the use of protecting groups and selective deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can introduce various functional groups at specific positions on the nucleoside .
Applications De Recherche Scientifique
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acid structures and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The bis(4-methoxyphenyl)(phenyl)methyl group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-O-methyladenosine: Another nucleoside analog with similar structural features.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylguanosine: A guanosine analog with comparable properties.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine is unique due to its specific substitution pattern and the presence of the bis(4-methoxyphenyl)(phenyl)methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
179762-46-0 |
|---|---|
Formule moléculaire |
C31H32N2O8 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-32-26(34)17-18-33(30(32)37)29-28(36)27(35)25(41-29)19-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-18,25,27-29,35-36H,19H2,1-3H3/t25-,27-,28-,29-/m1/s1 |
Clé InChI |
JBJUJVWSLYTJFA-YXINZVNLSA-N |
SMILES isomérique |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
SMILES canonique |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
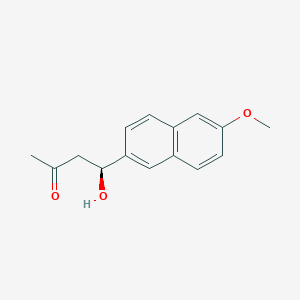
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
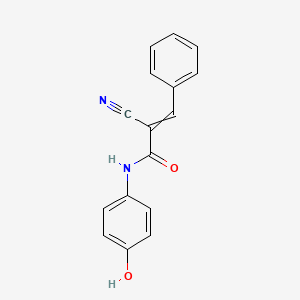
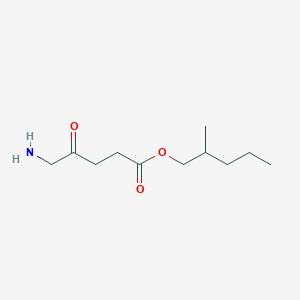
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
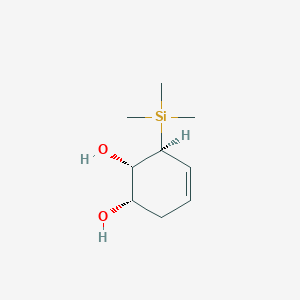

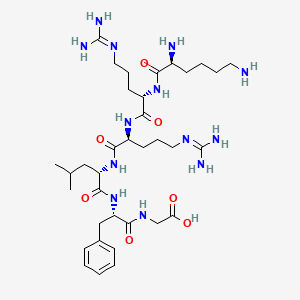

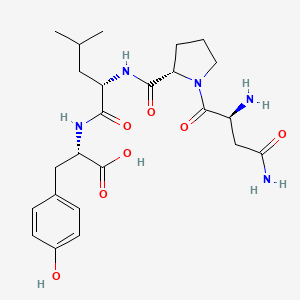
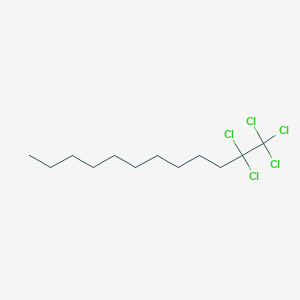
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
